![molecular formula C16H20N2O3 B2422188 1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(m-tolyl)urea CAS No. 2309796-24-3](/img/structure/B2422188.png)
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(m-tolyl)urea
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Description
1-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-3-(m-tolyl)urea, also known as DMFU-41, is a novel small molecule that has gained significant attention in recent years due to its potential applications in scientific research. DMFU-41 has been synthesized using a variety of methods, and its mechanism of action has been extensively studied.
Scientific Research Applications
Osmolyte Accumulation in Marine Organisms
Thermodynamic Compensation of Urea and Methylamines
Marine cartilaginous fishes and the coelacanth use a combination of urea and methylamines as osmolytes to stabilize proteins against environmental water stress. The study by Lin and Timasheff (1994) demonstrates the thermodynamic interactions between urea and trimethylamine N-oxide (TMAO), highlighting their compensatory roles in protein stability (Lin & Timasheff, 1994).
Synthesis and Reactivity Studies
Reactivity of Imidazole Derivatives
Hossain et al. (2018) explored the reactivity of newly synthesized imidazole derivatives, including spectroscopic characterization and computational studies. These derivatives show potential in electrophilic attack sites and have been investigated for their interaction with antihypertensive protein hydrolase, suggesting possible inhibitory activity (Hossain et al., 2018).
Penetration Enhancers in Human Skin
Urea Analogues as Penetration Enhancers
Williams and Barry (1989) assessed urea and its analogues as skin penetration enhancers for 5-fluorouracil (5-FU), demonstrating the role of propylene glycol as a synergistic vehicle for enhancing permeation through the human epidermis (Williams & Barry, 1989).
properties
IUPAC Name |
1-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10-5-4-6-13(7-10)18-16(20)17-9-15(19)14-8-11(2)21-12(14)3/h4-8,15,19H,9H2,1-3H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBQSGJWFUTODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=C(OC(=C2)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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